molecular formula C12H21NO3 B7517569 N-cycloheptyl-1,4-dioxane-2-carboxamide

N-cycloheptyl-1,4-dioxane-2-carboxamide

Cat. No.: B7517569
M. Wt: 227.30 g/mol
InChI Key: AYQQSAUVVLRAIR-UHFFFAOYSA-N
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Description

N-cycloheptyl-1,4-dioxane-2-carboxamide is a carboxamide derivative featuring a 1,4-dioxane ring fused to a carboxamide group, with a cycloheptyl substituent on the amide nitrogen. The cycloheptyl group confers unique steric and electronic properties, distinguishing it from analogs with smaller or aromatic substituents.

Properties

IUPAC Name

N-cycloheptyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-12(11-9-15-7-8-16-11)13-10-5-3-1-2-4-6-10/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQQSAUVVLRAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-1,4-dioxane-2-carboxamide typically involves the reaction of cycloheptylamine with 1,4-dioxane-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

N-cycloheptyl-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-1,4-dioxane-2-carboxamide has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The substituent on the amide nitrogen critically influences physicochemical and biological properties. Key analogs include:

a) N-Methoxy-N-methyl-1,4-dioxane-2-carboxamide
  • Substituent : Methoxy-methyl group.
  • Structural Impact : Smaller and polar, enhancing solubility but reducing lipophilicity compared to cycloheptyl.
  • Commercial Status : Available commercially (CymitQuimica) at €507.00/50mg .
b) (2R)-N-(Pyridin-2-yl)-1,4-dioxane-2-carboxamide (SZX)
  • Substituent : Pyridin-2-yl group.
  • Structural Impact : Introduces aromaticity and hydrogen-bonding capacity via the pyridine nitrogen. The (2R)-stereochemistry may enable enantiomer-specific interactions .
c) N-[1,1'-Biphenyl]-2-yl-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamide
  • Substituent : Biphenyl group with a dihydro-dioxin ring.
  • Commercial Status: Not commercially available (discontinued) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Estimated logP Solubility Availability
N-cycloheptyl-1,4-dioxane-2-carboxamide C12H21NO3 227.30 ~2.5 Low Commercial (Inquiry)
N-Methoxy-N-methyl-1,4-dioxane-2-carboxamide C7H13NO4 175.18 ~0.5 Moderate Available
(2R)-N-(Pyridin-2-yl)-1,4-dioxane-2-carboxamide C10H12N2O3 208.21 ~1.2 Moderate Research use
N-[1,1'-Biphenyl]-2-yl-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamide C19H18NO3 308.35 ~3.8 Low Discontinued
Key Observations:
  • Lipophilicity (logP) : The cycloheptyl derivative (logP ~2.5) balances lipophilicity between the polar methoxy-methyl analog (logP ~0.5) and the highly aromatic biphenyl compound (logP ~3.8).
  • Molecular Weight : Cycloheptyl’s intermediate molecular weight (227 g/mol) may favor drug-likeness compared to bulkier analogs like the biphenyl derivative (308 g/mol).
  • Solubility : Polar substituents (e.g., methoxy-methyl, pyridinyl) enhance aqueous solubility, whereas aromatic or bulky groups reduce it.

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